2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide
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Overview
Description
2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that features both an ethylamino group and a 1H-1,2,4-triazol-1-yl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the reaction of ethylamine with a suitable precursor that contains the 1H-1,2,4-triazol-1-yl group. One common method involves the use of 1H-1,2,4-triazole and an appropriate alkylating agent to introduce the ethylamino group. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the ethylamino or triazolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target proteins, while the triazolyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,4-Triazol-1-yl)-3-(ethylamino)propan-2-ol
- 2-(1H-1,2,4-Triazol-1-yl)-N-ethylacetamide
Uniqueness
2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H13N5O |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C7H13N5O/c1-2-10-6(7(8)13)3-12-5-9-4-11-12/h4-6,10H,2-3H2,1H3,(H2,8,13) |
InChI Key |
KKZVLYLJLDKRII-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=NC=N1)C(=O)N |
Origin of Product |
United States |
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